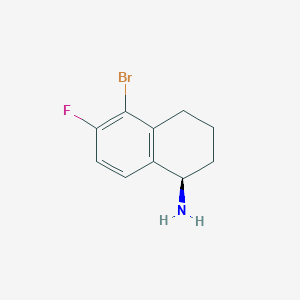

(R)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(R)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene featuring bromo and fluoro substituents at positions 5 and 6, respectively. Its molecular formula is C₁₀H₁₀BrFN, with a molecular weight of 244.11 g/mol (based on analogous compounds in and ). The (R)-enantiomer is of particular interest in pharmaceutical research due to the stereospecificity of biological targets, such as receptors or enzymes, where enantiomers can exhibit divergent activities .

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

(1R)-5-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11BrFN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2/t9-/m1/s1 |

InChI Key |

DMOKHKDSZZLMSZ-SECBINFHSA-N |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=C(C=C2)F)Br)N |

Canonical SMILES |

C1CC(C2=C(C1)C(=C(C=C2)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a tetrahydronaphthalene precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated amines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine

In medicinal chemistry, ®-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of ®-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

a. (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

- Substituents : Bromo at position 6, fluoro at position 5 (vs. bromo at 5 and fluoro at 6 in the target compound).

- Molecular Weight : 244.11 g/mol (identical to the target compound) .

b. (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

- Molecular Weight : 226.11 g/mol .

- Key Differences : Absence of fluorine reduces electronegativity and polarity, likely decreasing solubility in aqueous media compared to the target compound.

c. (R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Halogen-Substituted Analogues

a. (R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

- Molecular Weight : 202.67 g/mol (hydrochloride salt) .

- Key Differences : Lack of bromo reduces steric hindrance and may improve synthetic accessibility. The hydrochloride salt form enhances water solubility compared to the free base of the target compound.

b. Sertraline [(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine]

- Substituents : Dichlorophenyl and methyl groups (vs. bromo/fluoro).

- Molecular Weight : 306.23 g/mol .

- Key Differences : The dichlorophenyl group in sertraline contributes to its selective serotonin reuptake inhibition (SSRI) activity, highlighting how halogen type and position influence pharmacological profiles.

Enantiomeric Comparisons

a. (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|

| (R)-5-Bromo-6-fluoro-THN-1-amine | 244.11 | Br (5), F (6) | Moderate | ~3.2 |

| (S)-6-Bromo-5-fluoro-THN-1-amine | 244.11 | Br (6), F (5) | Moderate | ~3.2 |

| (R)-7-Bromo-THN-1-amine | 226.11 | Br (7) | Low | ~3.5 |

| (R)-5-Fluoro-THN-1-amine hydrochloride | 202.67 | F (5) | High (salt form) | ~2.8 |

Notes:

- Fluorine’s electronegativity increases polarity, improving solubility compared to bromo-only analogues.

Biological Activity

(R)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound characterized by its unique combination of bromine and fluorine substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H11BrFN

- Molecular Weight : 244.10 g/mol

- CAS Number : 1259688-26-0

The presence of halogen atoms significantly influences the compound's reactivity and biological interactions. The bromine atom can enhance lipophilicity, while the fluorine atom can improve metabolic stability and binding affinity to biological targets.

Research indicates that this compound may interact with various biological targets through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, influencing signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with structurally similar compounds reveals insights into how variations affect activity:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (S)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine instead of fluorine | Different reactivity due to chlorine's properties |

| (S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Methyl group instead of fluorine | Variation in sterics and electronic effects |

| (S)-5-Bromo-6-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine | Ethyl group instead of fluorine | Altered hydrophobicity and potential binding interactions |

The combination of bromine and fluorine in the target compound enhances its chemical reactivity compared to other halogenated derivatives.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound:

Antimicrobial Activity

In vitro assays have demonstrated that this compound exhibits significant antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Cytotoxicity Studies

Cytotoxicity tests on cancer cell lines have shown promising results. The compound displayed selective toxicity towards specific cancer types while sparing normal cells. This selectivity is crucial for therapeutic applications.

Case Studies

- Inhibition of Enzyme Activity : A study focused on the inhibition of a specific enzyme involved in cancer metabolism demonstrated that this compound could reduce enzyme activity by over 50% at low micromolar concentrations.

- Receptor Interaction Studies : Research utilizing surface plasmon resonance indicated a strong binding affinity between the compound and its target receptor, with dissociation constants in the nanomolar range. This suggests a high potential for therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.